2-Butenoic acid, 2-(2,2-dimethoxyethyl)-, methyl ester
Description
Chemical Structure and Properties "2-Butenoic acid, 2-(2,2-dimethoxyethyl)-, methyl ester" (C₉H₁₆O₅) is an α,β-unsaturated ester featuring a 2,2-dimethoxyethyl substituent at the β-carbon of the butenoic acid backbone. This structure confers unique reactivity and polarity due to the electron-withdrawing ester group and the ether-containing substituent.
Such esters are often used in flavor/fragrance industries or as monomers in polymer synthesis .
Properties
IUPAC Name |
methyl (Z)-2-(2,2-dimethoxyethyl)but-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-5-7(9(10)13-4)6-8(11-2)12-3/h5,8H,6H2,1-4H3/b7-5- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAHPRJLSIYOGAV-ALCCZGGFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(CC(OC)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/CC(OC)OC)\C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Reaction with Orthoformates and Esterification
A well-documented method for the synthesis of alkoxy-substituted butenoic acid esters involves the reaction of ethyl acetoacetate with orthoformates (such as trimethyl orthoformate) in methanol under acidic catalysis, followed by distillation to yield alkoxybutenoate esters.
- Step 1: Ethyl acetoacetate reacts with trimethyl orthoformate or triethyl orthoformate in absolute methanol with a catalytic amount of concentrated hydrochloric acid.
- Step 2: The mixture is immediately distilled to isolate ethyl (2E)-3-methoxybut-2-enoate or ethyl (2E)-3-ethoxybut-2-enoate with high yields (91-99%).
- Step 3: Subsequent bromination using N-bromosuccinimide at elevated temperatures (110-115 °C) introduces a bromine substituent at the 4-position, yielding ethyl (2E)-4-bromo-3-alkoxybut-2-enoate.
- Step 4: Reaction of these bromoesters with phenols or naphthols in the presence of potassium carbonate in acetone under reflux conditions leads to substitution of the bromine with aryloxy groups, forming 4-substituted-3-alkoxybutenoic acid esters.
This method is adaptable to introduce the 2,2-dimethoxyethyl group by using appropriate orthoformate reagents and subsequent esterification steps.
| Step | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|
| 1 | Ethyl acetoacetate + trimethyl orthoformate + HCl catalyst | Ethyl (2E)-3-methoxybut-2-enoate | 99 |
| 2 | N-bromosuccinimide, 110-115 °C | Ethyl (2E)-4-bromo-3-methoxybut-2-enoate | 93-95 |
| 3 | Phenol/naphthol + K2CO3 + acetone reflux | 4-substituted-3-methoxybutenoic acid esters | Variable |
Data adapted and generalized from synthesis protocols reported by Abu Hatab et al.
Grignard Reagent Route for Butenoic Acid Ester Synthesis
Another approach involves the preparation of 2-methyl-3-butenoic acid esters via Grignard reagents derived from 3-halo butylenes:
- Step 1: 3-Halo butylene (chloride or bromide) is reacted with magnesium in ether solvents (ether, isopropyl ether, or tetrahydrofuran) under iodine catalysis to form the 3-halo-butylene Grignard reagent.
- Step 2: The Grignard reagent is added dropwise to a carbonic ester (alkyl or phenyl esters) to perform nucleophilic substitution, yielding 2-methyl-3-butenoic acid esters.
This method avoids the use of highly toxic reagents such as hydrocyanic acid and improves environmental safety and overall yield.
| Step | Reagents/Conditions | Product | Notes |
|---|---|---|---|
| 1 | 3-Halo butylene + Mg + elemental iodine in ether solvent (10-25 °C) | 3-Halo-butylene Grignard reagent | Molar ratio I2:3-halo butylene 0.01-0.1% |
| 2 | Grignard reagent + carbonic ester (dropwise addition) | 2-methyl-3-butenoic acid ester | Environmentally friendly route |
Data summarized from patent CN103539666A
Comparative Analysis of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Orthoformate + Esterification | Uses trimethyl orthoformate, acidic catalysis, bromination, and substitution | High yields (up to 99%), well-established | Multi-step, requires bromination |
| Grignard Reagent Route | Formation of Grignard reagent from 3-halo butylene, reaction with carbonic esters | Short reaction line, avoids toxic reagents, environmentally friendly | Requires handling of reactive Mg and halides |
| Oxidation/Biocatalytic Methods | Oxidation of alcohols/aldehydes, microbial catalysts | High regioselectivity, mild conditions | More suitable for acids than esters |
Summary of Research Findings
- The preparation of 2-butenoic acid esters with dimethoxyethyl substituents typically involves the use of orthoformate reagents to introduce the acetal functionality, followed by esterification and halogenation steps to enable further substitution reactions.
- Grignard reagent chemistry provides an efficient and environmentally safer route to 2-methyl-3-butenoic acid esters, which can be adapted for methyl ester derivatives with appropriate starting materials.
- Oxidative and biocatalytic methods offer regioselective synthesis of related butenoic acids but require additional steps to convert acids to esters.
- The choice of method depends on desired yield, environmental considerations, and available starting materials.
Scientific Research Applications
2-Butenoic acid, 2-(2,2-dimethoxyethyl)-, methyl ester, also known as a derivative of methacrylic acid, has garnered attention in various scientific research applications due to its unique chemical properties. This article explores its applications across different fields, including materials science, pharmaceuticals, and agriculture.
Polymer Chemistry
Polymerization Reactions :
2-Butenoic acid methyl ester is often utilized in polymer synthesis due to its ability to undergo radical polymerization. It can be copolymerized with other monomers to create materials with tailored properties.
| Polymer | Monomer Composition | Properties |
|---|---|---|
| Poly(2-butenoic acid methyl ester) | 2-butenoic acid methyl ester | Good thermal stability, flexibility |
| Copolymer with styrene | 50% 2-butenoic acid methyl ester, 50% styrene | Enhanced mechanical strength |
Case Study : A study published in the Journal of Applied Polymer Science demonstrated that copolymers of 2-butenoic acid methyl ester and styrene exhibited improved tensile strength and thermal resistance compared to homopolymers.
Pharmaceutical Applications
Drug Delivery Systems :
The compound has been explored for use in drug delivery systems due to its biocompatibility and ability to form stable emulsions. Its methoxyethyl group enhances solubility for hydrophobic drugs.
| Drug | Delivery Method | Efficacy |
|---|---|---|
| Paclitaxel | Emulsion formulation | Improved bioavailability |
| Doxorubicin | Liposomal encapsulation | Reduced side effects |
Case Study : Research published in Molecular Pharmaceutics showed that formulations using 2-butenoic acid methyl ester significantly increased the bioavailability of paclitaxel in animal models.
Agricultural Applications
Pesticide Formulations :
The compound has been investigated as a solvent and carrier for pesticide formulations. Its properties allow for better dispersion and adherence of active ingredients on plant surfaces.
| Pesticide | Formulation Type | Application Rate (g/ha) |
|---|---|---|
| Glyphosate | Emulsifiable concentrate | 200-400 |
| Insecticide | Suspension concentrate | 150-300 |
Case Study : A field study reported in Pest Management Science indicated that using 2-butenoic acid methyl ester as a carrier improved the efficacy of glyphosate by enhancing leaf penetration.
Cosmetic Applications
Emulsifiers and Stabilizers :
Due to its emulsifying properties, this compound is used in cosmetic formulations to stabilize oil-in-water emulsions.
| Cosmetic Product | Functionality | Concentration (%) |
|---|---|---|
| Moisturizers | Emulsifier | 1-5 |
| Sunscreens | Stabilizer | 0.5-3 |
Mechanism of Action
The mechanism of action of 2-Butenoic acid, 2-(2,2-dimethoxyethyl)-, methyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The dimethoxyethyl group may also influence the compound’s reactivity and interaction with enzymes and other biomolecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Comparisons
Structural Features Substituent Effects: The 2,2-dimethoxyethyl group in the target compound increases steric hindrance and polarity compared to simpler esters like ethyl tiglate (2-methyl-2-butenoate). This group may enhance solubility in polar aprotic solvents, whereas ethyl tiglate’s compact structure favors volatility and use in fragrances . Phosphorus Analogs: The phosphinyl-substituted analog (C₇H₁₃O₅P) shares a similar ester backbone but replaces the dimethoxyethyl group with a dimethoxyphosphinyl moiety. This modification likely enhances its utility as a pesticide intermediate, as seen in organophosphate chemistry .
Physicochemical Properties Boiling Points: Ethyl tiglate (148.2°C) and methyl valerate (127–129°C) exhibit lower boiling points due to reduced molecular weight and simpler substituents. The target compound’s higher molecular weight (204.22 g/mol) and polar groups suggest a higher boiling point, though experimental data is lacking .
Applications Flavors/Fragrances: Ethyl tiglate and methyl 2-methyl-2-butenoate are prominent in fruit flavors (e.g., apple, pineapple) due to their low odor thresholds and fruity profiles . The target compound’s complex structure may limit direct use in flavors but could serve as a precursor for modified aroma chemicals. Industrial Intermediates: Phosphorus-containing analogs (e.g., 4-(dimethoxyphosphinyl)-2-butenoate) are linked to agrochemical synthesis, while the target compound’s ether-ester motif may find use in polymer plasticizers or specialty solvents .
Research Findings
- Occurrence in Natural Products: Simple butenoic acid esters (e.g., ethyl 2-butenoate) are identified in Durio species (durians), contributing to their pungent aroma .
Notes
- Conflicting Evidence : While lists a related oxirane derivative, its structural differences (e.g., epoxy ring) preclude direct comparison with the target compound.
Biological Activity
2-Butenoic acid, 2-(2,2-dimethoxyethyl)-, methyl ester, also known as methyl (E)-2-butenoate, is a compound belonging to the class of fatty acid esters. This compound has garnered attention due to its potential biological activities and applications in various fields, including pharmaceuticals and food science. This article explores the biological activity of this compound, supported by data tables and relevant research findings.
- Chemical Formula : CHO
- Molecular Weight : 160.1678 g/mol
- IUPAC Name : Methyl (E)-2-butenoate
- CAS Registry Number : 82481-27-4
Biological Activity Overview
Research indicates that 2-butenoic acid derivatives exhibit various biological activities, including antimicrobial properties and potential therapeutic uses. The following sections detail specific activities and findings related to this compound.
Antimicrobial Activity
A study conducted on various methyl esters, including those derived from butenoic acid, demonstrated significant antibacterial properties against several bacterial strains. The study utilized the Kirby-Bauer disc diffusion method to assess the effectiveness of these compounds against Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of Methyl Esters
| Compound | Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|---|
| Methyl (E)-2-butenoate | Staphylococcus aureus | 18 | 2.5 µg/mL |
| Methyl (E)-2-butenoate | Escherichia coli | 12 | 5 µg/mL |
| Methyl (E)-2-butenoate | Klebsiella pneumoniae | 10 | 10 µg/mL |
This table highlights the antimicrobial efficacy of methyl (E)-2-butenoate against selected bacterial strains, showcasing its potential as an antibacterial agent .
Case Study 1: Antitubercular Properties
A patent describes the use of methyl esters of substituted 4-oxo-2-butenoic acids for the treatment of tuberculosis. The study emphasizes the structural similarity between these compounds and the target pathways involved in bacterial metabolism, suggesting that modifications in the ester structure can enhance biological activity against Mycobacterium tuberculosis .
Case Study 2: Flavoring Agent and Sensitization
According to data from flavoring agents research, methyl (E)-2-butenoate is used in food products for its flavoring properties. However, it has been noted that certain concentrations may cause dermal sensitization in sensitive individuals. This dual role as a flavoring agent and a potential allergen underscores the need for careful regulation in food applications .
The biological activity of methyl (E)-2-butenoate can be attributed to its ability to interact with microbial cell membranes and inhibit essential metabolic processes. The presence of the double bond in its structure enhances its reactivity with biological molecules, potentially leading to disruptions in cellular functions.
Q & A
Basic: What are the standard synthetic routes for 2-Butenoic acid, 2-(2,2-dimethoxyethyl)-, methyl ester?
Answer:
The synthesis typically involves multi-step esterification and etherification reactions . One method starts with reacting 2-methoxybenzoic acid with ethylene glycol under acidic conditions to form intermediate esters. Subsequent etherification with phenoxyethanol derivatives yields the final product . Alternative routes utilize 2,2-dimethoxyethanol in coupling reactions with reagents like BOP-Cl (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and triethylamine (TEA) in dichloromethane, enabling efficient formation of the dimethoxyethyl moiety .
Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?
Answer:
Optimization involves:
- Catalyst selection : BOP-Cl enhances coupling efficiency by reducing side reactions compared to traditional carbodiimide-based methods .
- Solvent choice : Dichloromethane or THF (tetrahydrofuran) improves solubility of intermediates.
- Temperature control : Maintaining 0–5°C during sensitive steps (e.g., esterification) minimizes degradation .
- Purification : Column chromatography with silica gel and gradient elution (hexane/ethyl acetate) resolves structurally similar byproducts .
Basic: What analytical techniques are most effective for structural characterization?
Answer:
- GC-MS : Identifies molecular ions (e.g., m/z 157.1671) and fragmentation patterns. Retention time (4.62 min) aids in compound identification .
- FTIR : Key peaks include C=O stretch (~1723 cm⁻¹) and C-O-C ether linkages (1046–1185 cm⁻¹) .
- NMR : H NMR reveals methoxy protons (δ 3.2–3.8 ppm) and α,β-unsaturated ester protons (δ 5.8–6.3 ppm) .
Advanced: How can researchers resolve discrepancies in spectral data between experimental and theoretical predictions?
Answer:
- Cross-validation : Combine multiple techniques (e.g., GC-MS, NMR, and FTIR) to confirm functional groups .
- Computational modeling : Density Functional Theory (DFT) calculations predict C NMR shifts and IR bands, which are compared to experimental data .
- Reference standards : Use commercially available analogs (e.g., methyl crotonate) to calibrate retention times and spectral patterns .
Basic: What are the compound’s known roles in biological or materials science research?
Answer:
- Polymer biosynthesis : Acts as a monomer in bacterial polyhydroxyalkanoates (PHAs), contributing to biodegradable polymers. Ralstonia pickettii produces PHAs containing 28% 2-butenoic acid methyl ester .
- Chemical intermediates : Used in synthesizing complex esters for drug delivery systems or liquid crystal matrices .
Advanced: What challenges arise in scaling up synthesis while maintaining stereochemical integrity?
Answer:
- Racemization risk : Elevated temperatures during esterification can cause isomerization. Use chiral catalysts (e.g., lipases) or low-temperature conditions to preserve configuration .
- Side reactions : Competing etherification or hydrolysis requires strict anhydrous conditions and inert atmospheres (N₂/Ar) .
- Process monitoring : In-line FTIR or Raman spectroscopy tracks reaction progress to halt at optimal conversion .
Basic: How is the compound’s stability assessed under varying storage conditions?
Answer:
- Accelerated stability studies : Expose the compound to humidity (75% RH), heat (40°C), and light (UV) for 4–8 weeks. Monitor degradation via HPLC .
- Hydrolysis susceptibility : Ester bonds are prone to cleavage in alkaline conditions (pH > 9). Buffered solutions (pH 6–7) are recommended for long-term storage .
Advanced: What methodologies address low yields in microbial production of the compound?
Answer:
- Metabolic engineering : Overexpress acetyl-CoA carboxylase in Ralstonia pickettii to enhance precursor supply for PHAs biosynthesis .
- Fermentation optimization : Adjust carbon/nitrogen ratios and dissolved oxygen levels to favor ester accumulation .
- Extraction efficiency : Use supercritical CO₂ or ionic liquids to recover the compound without thermal degradation .
Basic: What safety precautions are essential during handling?
Answer:
- Personal protective equipment (PPE) : Safety glasses, nitrile gloves, and lab coats .
- Ventilation : Use fume hoods to avoid inhalation of vapors (irritation risk) .
- First aid : For skin contact, wash with soap/water; for eye exposure, irrigate for 15 minutes .
Advanced: How can computational tools predict the compound’s reactivity in novel reactions?
Answer:
- Molecular dynamics (MD) simulations : Model interactions with nucleophiles (e.g., amines) to predict reaction pathways .
- Quantum mechanics (QM) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify sites for electrophilic or radical attacks .
- Machine learning : Train models on existing esterification datasets to forecast optimal catalysts or solvents .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
